Nickel phosphate
Description
Structure
2D Structure
Properties
IUPAC Name |
nickel(2+);diphosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Ni.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYAQDWVUWAENU-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ni+2].[Ni+2].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ni3O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20889591 | |
| Record name | Phosphoric acid, nickel(2+) salt (2:3) | |
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Molecular Weight |
366.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light green solid, insoluble in water; [Merck Index] | |
| Record name | Phosphoric acid, nickel(2+) salt (2:3) | |
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| Record name | Nickel(II) phosphate | |
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CAS No. |
10381-36-9, 14396-43-1 | |
| Record name | Nickel phosphate | |
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| Record name | Nickel phosphate | |
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| Record name | Phosphoric acid, nickel(2+) salt (2:3) | |
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| Record name | Phosphoric acid, nickel(2+) salt (2:3) | |
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| Record name | Trinickel bis(orthophosphate) | |
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| Record name | NICKEL PHOSPHATE | |
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Advanced Synthetic Methodologies for Nickel Phosphate and Its Derivatives
Solution-Phase Synthesis Techniques
Controlled Co-precipitation Approaches
Template-Assisted Growth Techniques
Template-assisted growth techniques leverage the presence of specific molecules or particles to guide the formation of desired nanostructures, influencing their size, shape, and porosity.
Self-Templated Synthesis of Nanostructuressid.ir
Self-templating methods offer a pathway to create intricate nickel phosphate (B84403) nanostructures without the need for external templating agents. These approaches often involve the use of sacrificial precursors that decompose or transform, leaving behind hollow or porous architectures. For instance, nickel glycerate particles have been employed as sacrificial templates in a two-step phosphoric acid-assisted solvothermal method to successfully achieve the self-assembly of amorphous nickel phosphate-based nanotubes into two-dimensional (2D) crumpled sheet-like architectures researchgate.net. This process is believed to occur via a "self-deconstruction-self-weaving" mechanism. Transition metal phosphates, in general, can be synthesized into hollow nanostructures using self-templating methods where the template material is chemically integrated into the shell of the nanomaterial, followed by a chemical transformation of the template into hollow structures d-nb.info.
Role of Quaternary Ammonium (B1175870) Bases as Templatesbohrium.com
Quaternary ammonium bases, particularly quaternary ammonium hydroxides, play a significant role as structure-directing agents in the synthesis of this compound nanomaterials. These organic cations can influence both the shape and size of the resulting crystals by interacting with inorganic precursors during the synthesis process. For example, various tetraalkyl ammonium bases, such as (2-hydroxyethyl) trimethylammonium hydroxide (B78521) and tetrapropylammonium (B79313) hydroxide, have been used to synthesize this compound nanoparticles with controlled morphologies, including rod-like shapes and spherical crystals with average diameters of approximately 55 nm and 80 nm, respectively sid.irresearchgate.netresearchgate.net. These bases can also be crucial in directing the formation of specific crystalline phases, such as the VSB-5 molecular sieve, which can be synthesized using these agents as templates sid.irresearchgate.netresearchgate.netgoogle.com.
Table 1: Influence of Quaternary Ammonium Bases on this compound Nanostructure
| Template Agent | Resulting Nanostructure/Phase | Key Features | Reference(s) |
|---|---|---|---|
| (2-hydroxyethyl) trimethylammonium hydroxide | VSB-5, Nanoparticles | Rod-like morphology, average size 55 nm (with EG) | sid.irresearchgate.netresearchgate.net |
| Tetramethylammonium hydroxide (TMAOH) | This compound | Shapeless crystals, reduced rod-like morphology | sid.irresearchgate.netresearchgate.net |
| Tetrapropylammonium hydroxide (TPAOH) | VSB-5, Spherical Crystals | Spherical morphology, average diameter 80 nm | sid.irresearchgate.netresearchgate.net |
| Polyethylene glycol:water (1:1) with 2-HETMAOH | Nanoparticles | Spherical nanosized crystals | sid.irresearchgate.netresearchgate.net |
Sol-Gel Techniquesnmfrc.org
The sol-gel technique is a versatile and widely employed method for the synthesis of this compound materials, offering control over composition, morphology, and porosity under mild conditions. This process typically involves the formation of a colloidal suspension (sol) that transitions into a continuous network (gel) through hydrolysis and condensation reactions of precursor molecules.
Mesoporous this compound materials, such as NiPO-1, NiPO-2, and NiPO-3, have been successfully synthesized using a sol-gel method in conjunction with cationic templates like cetyltrimethylammonium bromide (CTAB) scilit.comsci-hub.sescientific.net. The use of different bases, such as urea (B33335) or aqueous ammonia, influences the resulting nanotube lengths and surface areas. For instance, NiPO-3 exhibits longer nanotubes (400–600 nm) and a high BET surface area of 345.8 m²/g scilit.comscientific.net.
In other applications, sol-gel methods are utilized to prepare modified nickel phosphates. For example, a sol-gel approach employing alginate has been used to create carbon-coated lithium this compound (LiNiPO₄) nanocrystal aggregates with controllable surface areas acs.orgacs.org. This method involves preparing a nickel alginate gel, blending it with lithium hydroxide and phosphoric acid, and then calcining the precursor gel. The calcination temperature (ranging from 400–800 °C) dictates the crystallinity, size, and surface area of the resulting LiNiPO₄.
Table 2: Sol-Gel Synthesis of this compound Materials
| Material Synthesized | Sol-Gel Precursors/Additives | Template/Base | Key Properties Achieved | Reference(s) |
|---|---|---|---|---|
| Mesoporous NiPO-1, NiPO-2 | Nickel source, Phosphate source, CTAB | CTAB | Nanotubes (200-400 nm for NiPO-1), High BET surface area | sci-hub.se |
| Mesoporous NiPO-3 | Nickel source, Phosphate source, Urea | Urea | Longer nanotubes (400-600 nm), BET surface area 345.8 m²/g | scilit.comscientific.net |
| Carbon-coated LiNiPO₄ | NiCl₂, Sodium alginate, LiOH, H₃PO₄ | Alginate | Controllable surface area, carbon coating, nanocrystal aggregates | acs.orgacs.org |
| This compound (VSB-5) | Nickel and phosphorus compounds, Base (e.g., aqueous ammonia) | Inorganic Base | Nanoporous structures, template-free synthesis possible | google.comresearchgate.net |
Electrochemical Deposition and Allied Techniques
Electrochemical methods provide precise control over material deposition and surface modification, enabling the synthesis of this compound-based materials with tailored properties for various applications.
Direct Electrochemical Synthesis Pathwaysrsc.org
Electrochemical deposition (ED) is a direct method for synthesizing nickel-phosphorus alloys and related compounds. Historically, nickel-phosphorus alloys were first electrodeposited as a curiosity, with later developments by Brenner and colleagues leading to established electrolytic and electroless plating processes nmfrc.org. Modern Ni-P electroplating techniques have improved environmental impact and allow for plating to any desired thickness with exceptional properties nmfrc.org.
Nickel phosphide (B1233454) (NiP) can be fabricated via a facile one-step electrodeposition technique, often onto conductive substrates like carbon cloth. For example, NiP synthesized using 3-mercaptopropionic acid exhibits good performance for supercapacitive applications, achieving a specific capacitance of 227.03 F g⁻¹ at 0.5 A g⁻¹ and excellent cycling stability rsc.org.
Electroless deposition, a related technique, has also been utilized to create nickel-phosphate nanostructures. For instance, nanotube arrays of nickel-phosphate have been developed by electroless deposition into porous alumina (B75360) templates using a hypophosphite electrolytic solution, resulting in hollow structures with specific dimensions nycu.edu.tw.
Phosphatization Engineering for Enhanced Materialsrsc.org
Phosphatization engineering involves modifying the surface chemistry of nickel-based materials, often through the incorporation of phosphate ions or conversion into phosphate compounds, to enhance their electrochemical performance and stability. This approach is particularly relevant for catalytic applications and energy storage devices.
A notable example is the development of porous this compound (p-NiPO/Ti) electrocatalysts, which are prepared via electrochemical deposition of a porous Ni(OH)₂ layer onto titanium sheets, followed by a low-temperature phosphatization process mdpi.comresearchgate.net. By optimizing the deposition and phosphatization parameters, such as maintaining phosphatization conditions at 300 °C for 10 minutes, materials with excellent charge transfer and catalytic characteristics can be obtained. The optimized p-NiPO/Ti electrocatalyst demonstrates a lower HER overpotential of 128 mV at 10 mA cm⁻² and exhibits excellent stability for approximately 24 hours, making it a promising candidate for hydrogen production catalysts mdpi.comresearchgate.net.
Furthermore, phosphate modification can improve the electrochemical stability and performance of other nickel-based materials. For instance, nickel phosphide precursors can oxidize to this compound under oxygen evolution reaction (OER) conditions in alkaline electrolytes containing phosphate ions, suggesting that this compound can play a role in the surface chemistry of phosphide catalysts tdl.org. Phosphate ion functionalization of nickel-cobalt (B8461503) layered double hydroxides has also been shown to enhance their specific capacitance and electrochemical performance for supercapacitors bohrium.com. In battery technology, phosphate coatings are widely used for surface modification of high-nickel cathode materials to improve their electrochemical performance xmu.edu.cn.
Solid-State Reaction Routes for Crystalline Phases
Solid-state reactions involve the direct interaction of solid precursors at elevated temperatures to form new crystalline phases. This method is foundational for synthesizing many inorganic materials, including various metal phosphates. The process typically requires intimate contact between reactants, often achieved through grinding or pressing, and prolonged heating to facilitate diffusion and reaction.
High-Temperature Solid-State Reactions
High-temperature solid-state reactions are a conventional yet effective approach for producing crystalline nickel phosphates. This method generally involves mixing solid nickel-containing precursors (e.g., nickel oxides, carbonates, or nitrates) with solid phosphate sources (e.g., ammonium dihydrogen phosphate, diammonium hydrogen phosphate, or other metal phosphates) and heating them at temperatures typically ranging from 400°C to over 1000°C for extended periods, sometimes spanning several hours to days rsc.org.
The success of this method relies on several factors:
Precursor Reactivity: The chemical nature and particle size of the precursors significantly influence the reaction kinetics and the final product's phase purity. Fine powders generally react more readily than coarser ones rsc.org.
Mixing Homogeneity: Thorough mixing of precursors is essential to ensure uniform reaction throughout the sample and to prevent the formation of unreacted zones or impure phases.
Temperature and Time: Elevated temperatures are necessary to overcome activation energy barriers for diffusion and reaction in the solid state. However, excessively high temperatures or prolonged heating can lead to undesirable effects such as lithium loss, phase segregation, or particle sintering, which can negatively impact material properties rsc.orgrsc.org.
Atmosphere Control: The reaction atmosphere can play a role, especially if volatile precursors are used or if redox reactions are involved.
While capable of producing highly crystalline materials, high-temperature solid-state reactions can be energy-intensive and time-consuming. Furthermore, achieving desired morphologies or nanostructures can be challenging with this method alone, as sintering effects tend to promote particle growth and agglomeration rsc.org.
Table 1: General Parameters in High-Temperature Solid-State Synthesis of Nickel Phosphates
| Precursor Type (Nickel Source) | Precursor Type (Phosphate Source) | Typical Temperature Range (°C) | Typical Reaction Time | Resulting Phase(s) (Examples) | Notes on Control |
| NiO, NiCO₃, Ni(NO₃)₂ | NH₄H₂PO₄, (NH₄)₂HPO₄, H₃PO₄ | 400 – 1000+ | Hours to Days | Ni₃(PO₄)₂, Ni₂P₂O₇, Ni(PO₃)₂ | Temperature and time are critical for phase purity and crystallinity. Precursor particle size affects reaction rate. |
| Metal Phosphates | Metal Phosphates | 600 – 1200 | Hours | Various mixed metal phosphates | High temperatures required for diffusion and solid solution formation. |
Microwave-Assisted Synthesis
Microwave (MW)-assisted synthesis has emerged as a powerful and efficient alternative to conventional heating methods for producing nanomaterials, including nickel phosphates tandfonline.comacs.orgdss.go.th. This technique leverages the unique volumetric and rapid heating capabilities of microwave irradiation, which can significantly accelerate reaction kinetics, improve yields, and allow for precise control over particle size, morphology, and crystallinity tandfonline.comacs.orgdss.go.thucl.ac.uk.
The advantages of MW-assisted synthesis stem from its distinct heating mechanism:
Rapid and Homogeneous Heating: Microwaves directly heat polar molecules and ions within the reaction mixture, leading to rapid and uniform temperature increases throughout the volume. This contrasts with conventional heating, which relies on heat transfer from the vessel walls, often resulting in thermal gradients tandfonline.comacs.orgdss.go.thucl.ac.uk.
Enhanced Reaction Kinetics: The rapid heating and high temperatures achievable under microwave irradiation can significantly reduce reaction times from hours or days to minutes tandfonline.comacs.orgdss.go.th.
Control over Morphology and Size: By precisely tuning microwave parameters such as power, irradiation time, and temperature, researchers can effectively control nucleation and crystal growth, enabling the synthesis of materials with tailored particle sizes and morphologies (e.g., nanorods, nanoplates, spheres) tandfonline.comucl.ac.ukrsc.org.
Improved Crystallinity and Purity: The efficient heating can lead to materials with enhanced crystallinity and reduced formation of unwanted byproducts tandfonline.comacs.orgdss.go.th.
The choice of precursors, solvents, and additives is also critical in MW-assisted synthesis. Solvents with high dielectric loss factors (e.g., water, ethylene (B1197577) glycol, benzyl (B1604629) alcohol) efficiently absorb microwave energy, facilitating rapid heating dss.go.thucl.ac.uk. The reaction parameters can be optimized to achieve specific this compound phases or to generate materials with unique structural features tandfonline.comrsc.org. For instance, adjusting microwave power and irradiation time can influence particle size, with higher power and shorter times generally yielding smaller particles tandfonline.com.
Table 2: Microwave-Assisted Synthesis Parameters for Nickel Phosphates
| Precursor Type (Nickel Source) | Precursor Type (Phosphate Source) | Solvent(s) | Microwave Power (W) | Irradiation Time (min) | Typical Temperature (°C) | Resulting Phase(s) / Morphology (Examples) |
| Ni(II) salts, NiO | Phosphate salts | Water, Ethanol | Variable (e.g., 100-800) | 5 – 60 | 80 – 200 | Ni₃(PO₄)₂·8H₂O (spherical, ~43 nm) rsc.org, Ni-Cu Phosphate (nanoparticles) tandfonline.com |
| Ni(acac)₂ | Trioctylphosphine (TOP) | N/A (ligand) | Variable | 60 | 215 | Ni₁₂P₅, Ni₂P, Ni₅P₄ (nanocrystals) acs.org |
| Ni salts | Phosphate salts | Ethylene Glycol | Variable | Variable | Variable | Ni nanoparticles (30-100 nm) dss.go.th |
Compound Table
this compound (general term)
Nickel pyrophosphate (Ni₂P₂O₇)
Nickel orthophosphate (Ni₃(PO₄)₂)
Nickel metaphosphate (Ni(PO₃)₂)
Nickel phosphide (Ni₂P, Ni₅P₄, Ni₁₂P₅)
Sodium nickel cobalt phosphate (NaNi₀.₃₃Co₀.₆₇PO₄·H₂O)
Structural Elucidation and Advanced Characterization of Nickel Phosphate Materials
Morphological and Nanostructural Analysis
Three-Dimensional Assemblies (e.g., Flower-like, Hollow Cages, Mesoporous Structures, Microspheres)
The morphology and architecture of nickel phosphate (B84403) materials play a pivotal role in their functional properties. Researchers have successfully synthesized nickel phosphate in various three-dimensional (3D) assemblies to enhance performance.
Mesoporous Structures: Hydrothermal treatment is a common method for creating mesoporous structures in this compound-based materials. For instance, the hydrothermal treatment of red phosphorus (RP) has been shown to yield mesoporous structures in nickel-doped red phosphorus (Ni-HRP), which is beneficial for increasing the density of active sites nih.gov. Similarly, mesoporous ammonium (B1175870) this compound hydrate (B1144303) nanostructures have been prepared using a one-pot hydrothermal method, exhibiting a large surface area and tunable mesostructures researchgate.net. The presence of mesoporosity is often indicated by specific nitrogen adsorption-desorption isotherms, typically of Type II with an H₃ hysteresis loop, characteristic of mesoporous adsorbents researchgate.net.
Hollow Structures: The creation of hollow architectures, such as nanocages, offers advantages like increased surface area and improved ion diffusion pathways. Hollow cobalt-nickel phosphate nanocages have been synthesized through a controlled etching strategy, demonstrating the potential for complex 3D nanostructures in mixed metal phosphates researchgate.net.
Composite Architectures: Nickel-cobalt (B8461503) phosphate has also been integrated into composite materials, such as nickel-cobalt phosphate/graphene foam (NiCo(PO₄)₃/GF). The synthesis of such composites via hydrothermal processes allows for the combination of the electrochemical properties of this compound with the conductivity and high surface area of graphene, often visualized and analyzed using Scanning Electron Microscopy (SEM) up.ac.za.
Porous Structures and Surface Area Characterization
The porous nature and surface area of this compound materials are critical parameters, especially for applications in catalysis and electrochemical energy storage, where surface interactions and accessibility of active sites are paramount.
The Brunauer–Emmett–Teller (BET) method is the standard technique for determining the specific surface area of solid materials by analyzing nitrogen gas adsorption isotherms at cryogenic temperatures up.ac.zascribd.com. This analysis provides insights into the monolayer capacity of adsorbed gas molecules on the material's surface scribd.com. Alongside surface area, pore volume and pore size distribution are characterized to understand the material's internal architecture. These textural properties significantly influence factors such as processing, efficacy, and stability scribd.com. Nanoparticles, in general, are recognized for their inherently high surface areas scribd.com.
While specific data for pure this compound can vary based on synthesis, mesoporous ammonium this compound hydrate nanostructures have demonstrated a substantial surface area of 418 m²/g researchgate.net. For comparative context, other related materials like Pd-CoFe₂O₄ nanoparticles exhibit a BET surface area of 102 m²/g with a total pore volume of 0.5427 cm³/g researchgate.net. Pore size distribution analysis, often performed using methods like the Barrett-Joyner-Halanda (BJH) method, helps in classifying pores (e.g., microporous, mesoporous, macroporous) and understanding their impact on material performance researchgate.netacs.org. For example, in certain mesoporous silica (B1680970) materials, pore diameters and total pore volumes have been optimized by controlling synthesis parameters acs.org.
Spectroscopic and Microscopic Characterization Techniques
A suite of advanced techniques is employed to elucidate the structural, chemical, and morphological characteristics of this compound materials.
X-ray Diffraction (XRD) Profiling
X-ray Diffraction (XRD) is an indispensable tool for determining the crystalline phase, crystal structure, purity, and crystallite size of materials up.ac.zaacs.orgchalmers.se. By analyzing the diffraction pattern generated when X-rays interact with the crystalline lattice, researchers can identify the specific this compound phase present and assess its crystallinity up.ac.zaacs.org. For instance, the addition of graphene foam to nickel-cobalt phosphate composites did not significantly alter the primary diffraction peaks of the phosphate but introduced a characteristic peak attributed to the graphene up.ac.za. In some cases, materials might exhibit broad XRD peaks, indicative of amorphous structures, as observed in certain doped red phosphorus materials nih.gov. The comparison of XRD patterns with known crystallographic databases allows for precise phase identification and structural analysis acs.orgresearchgate.net.
Electron Microscopy Techniques
Electron microscopy techniques provide high-resolution imaging capabilities essential for visualizing the nanoscale features and surface morphology of this compound materials.
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer significantly higher resolution than SEM, enabling the visualization of internal structures, lattice planes, and atomic arrangements nih.govrsc.orgresearchgate.netrafaldb.com. HRTEM images can clearly show lattice fringes, providing direct evidence of the crystalline nature and allowing for the measurement of interplanar spacings, which are critical for identifying specific crystallographic planes rsc.orgresearchgate.net. For example, HRTEM has been used to confirm the single-crystalline nature of certain nickel-containing nanoparticles and to measure lattice spacings corresponding to specific crystal planes rsc.orgresearchgate.net.
Furthermore, techniques like elemental mapping, often performed concurrently with TEM (e.g., TEM-EDS mapping), confirm the uniform dispersion of elements, such as nickel within a phosphate matrix nih.gov. High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is particularly useful for identifying the precise location of individual atoms or small clusters, as demonstrated in the visualization of well-dispersed single-atom nickel sites nih.gov. Environmental TEM (ETEM) also allows for in-situ studies of material transformations, such as oxidation processes, under controlled gas environments and temperatures, providing dynamic insights into structural and chemical evolution at the nanoscale rafaldb.com.
Theoretical and Computational Modeling of Nickel Phosphate Systems
First-Principles Calculations
First-principles calculations, which are based on quantum mechanics, serve as a powerful tool for investigating the intrinsic properties of nickel phosphate (B84403) materials without relying on empirical parameters. These calculations are crucial for predicting and understanding the behavior of these complex systems.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure and properties of many-body systems like nickel phosphate. numberanalytics.com It has been widely applied to understand various aspects of these materials, from their electronic band structure to their stability under different conditions. mdpi.comresearchgate.net
The analysis of the electronic structure through the Density of States (DOS) and Projected Density of States (PDOS) provides a detailed picture of the energy levels within this compound and the contribution of individual atomic orbitals.
In studies of sodium this compound (NaNiPO₄) polymorphs, it has been found that the valence band is primarily composed of hybridized O 2p and Ni 3d states. murdoch.edu.au The conduction band, on the other hand, is mostly dominated by Ni 3d states. murdoch.edu.au This hybridization is a key factor in determining the material's electronic and electrochemical properties.
The doping of this compound with other transition metals, such as cobalt, has been shown to alter the electronic structure. DFT calculations reveal that cobalt substitution can lead to a redistribution of charge, with excess charge accumulating at the cobalt site and transferring to neighboring oxygen atoms. figshare.com This modification of the electronic landscape can significantly influence the material's catalytic activity. Furthermore, investigations into transition metal-doped this compound surfaces (NiPO-M, where M = Mn, Fe, Co, Cu) have shown that while the d-band structure of the surface Ni atoms does not undergo significant changes, the dopants themselves play a crucial role in modifying the local electronic environment. acs.org
The table below summarizes key findings from the electronic structure analysis of various this compound systems.
| System | Key Findings from DOS/PDOS Analysis |
| NaNiPO₄ | Valence band dominated by hybridized O 2p and Ni 3d states; conduction band primarily from Ni 3d states. murdoch.edu.au |
| Co-doped Ni₃(PO₄)₂ | Cobalt substitution leads to charge redistribution, with excess charge accumulating at the Co site and transferring to adjacent oxygen atoms. figshare.com |
| Transition Metal-Doped NiPO | The d-band structure of surface Ni atoms remains largely unchanged upon doping. acs.org |
| Fe₁₋ₓNiₓPS₃ | The top of the valence band is formed by hybrid Fe 3d-S 3p states in FePS₃ and pure S 3p character in NiPS₃. The electronic structure of the mixed alloy is a sum of the parent compounds' contributions. researchgate.net |
| Ni-substituted CNTs | The d-orbitals of Ni enhance the binding strength between a metal cluster and the carbon nanotube. researchgate.net |
This table presents a selection of findings from DFT studies on the electronic structure of this compound and related systems.
The Fermi level and band gap are critical parameters that dictate the electronic conductivity and optical properties of materials. DFT calculations are instrumental in determining these characteristics for this compound systems.
For sodium this compound (NaNiPO₄), hybrid functional calculations have provided reliable band gaps of 4.94 eV for the maricite form and 5.03 eV for the triphylite form. murdoch.edu.au These wide band gaps are indicative of the insulating nature of these materials. murdoch.edu.au In contrast, this compound itself has been reported to have a large band gap of 4.52 eV. researchgate.net Doping can significantly alter the band gap. For example, doping LiMnPO₄ with nickel and cobalt induces the formation of impurity states near the Fermi level, which substantially reduces the band gap. mdpi.com Similarly, DFT calculations on cobalt-substituted nickel orthophosphate suggest that this doping leads to a narrowing of the band gap. figshare.com
The table below presents calculated band gap values for various this compound and related materials.
| Material | Calculation Method | Calculated Band Gap (eV) | Reference |
| Maricite-NaNiPO₄ | HSE06 | 4.94 | murdoch.edu.au |
| Triphylite-NaNiPO₄ | HSE06 | 5.03 | murdoch.edu.au |
| This compound | Not Specified | 4.52 | researchgate.net |
| Ni-P Electrode Material | Not Specified | 4.90 | researchgate.net |
| CoPO₄ | DFT | 2.7 | researchgate.net |
| Co₁₋ₓFeₓPO₄ | DFT | 3.4 | researchgate.net |
| Co₁₋ₓNiₓPO₄ | DFT | 3.45 | researchgate.net |
| NiO | DFT+U | 3.38 | quantumatk.com |
| NiWO₄ | DFT | 2.7 | acs.org |
This table showcases band gap values obtained from various DFT calculations, highlighting the influence of structure and doping.
DFT calculations are a cornerstone for predicting the structural stability of different this compound phases and for investigating pressure-induced phase transitions. These theoretical predictions are often validated by experimental techniques like X-ray diffraction.
For instance, first-principles calculations have been used to examine the compression behavior of NiP up to 30 GPa, successfully predicting two reversible displacive phase transitions to new orthorhombic high-pressure phases at approximately 8.5 and 25.0 GPa. researchgate.net DFT calculations have also been employed to study the stability of various nickel phosphides at high pressures, predicting new high-pressure phases for compounds like Ni₃P and Ni₂P. acs.org For Ni₃P, a transition from the low-pressure I4̅ phase to a Cmca phase is predicted at 62 GPa. acs.org The stability of this compound doped with transition metals has also been assessed, with negative formation energies indicating that dopants can be readily incorporated into the this compound surface. acs.org
The table below summarizes predicted pressure-induced phase transitions in nickel-phosphorus systems.
| Compound | Low-Pressure Phase | High-Pressure Phase | Transition Pressure (GPa) | Reference |
| NiP | oP16 | oP40 | ~8.5 | researchgate.net |
| NiP | oP40 | oC24 | ~25.0 | researchgate.net |
| Ni₃P | I4̅ | Cmca | 62 | acs.org |
| Ni₂P (transjordanite) | Not specified | allabogdanite | 78-88 | acs.org |
| Black Phosphorus | A17 | A7 | Not specified | nih.gov |
| LiₓNi₀.₈Co₀.₁Mn₀.₁O₂ | Hexagonal | Monoclinic | x = 0.50 (Li content) | acs.org |
| NiAsp-I | P2₁2₁2₁ | NiAsp-II (P2₁2₁2₁) | 0.58 - 1.26 | researchgate.net |
This table highlights the capability of DFT to predict phase transitions under pressure for various nickel-containing phosphate and related compounds.
Investigation of Fermi Level and Band Gap Characteristics
Computational Hydrogen Electrode (CHE) Approximation
The Computational Hydrogen Electrode (CHE) model is a widely used theoretical approach in electrocatalysis to calculate the free energy of reaction intermediates in electrochemical processes, such as the oxygen evolution reaction (OER). researchgate.netacs.org This model relates the free energy of a proton-electron pair to that of gaseous hydrogen, allowing for the calculation of reaction energetics at different electrode potentials. uni-ulm.deuni-ulm.de
In the context of this compound, the CHE approximation has been combined with DFT calculations to investigate the OER activity of pure and transition-metal-doped this compound surfaces. acs.org This approach allows for the construction of free energy diagrams for the OER pathway, identifying the potential-determining step and calculating the theoretical overpotential. Studies have shown that doping this compound with metals like manganese and iron can significantly lower the OER overpotential by optimizing the adsorption energies of OER intermediates. acs.org
Microkinetic Simulations of Reaction Pathways
Microkinetic modeling is a powerful computational technique that bridges the gap between fundamental surface science studies and real-world catalytic performance. mdpi.com It utilizes energetic parameters derived from DFT calculations, such as adsorption energies and activation barriers, to simulate the kinetics of complex reaction networks on a catalyst surface. acs.org
For this compound systems, microkinetic simulations have been employed to understand reaction mechanisms and predict catalytic activity. acs.org For example, in the study of the OER on transition-metal-doped this compound, microkinetic simulations were used to calculate the turnover frequency (TOF) as a function of the applied potential. acs.org These simulations revealed that at the equilibrium potential of 1.23 V, the TOF is very low, indicating that the reaction does not proceed. acs.org The model can also elucidate the rate-controlling step of a reaction under different conditions. For instance, in the hydrodesulfurization reaction over a Ni₅P₄ catalyst, microkinetic modeling showed that the conversion of HS- ions to H₂S was the rate-controlling step at temperatures below 500 K, while H₂S desorption became dominant at higher temperatures. researchgate.net
Advanced Computational Approaches
Machine Learning Applications in Materials Discovery and Optimization
The convergence of machine learning (ML) and materials science has catalyzed a paradigm shift in the discovery and optimization of novel materials, including this compound-based systems. rsc.orgscite.ai By harnessing vast datasets from both computational simulations and experimental findings, ML models can unravel intricate relationships between a material's structure, its synthesis parameters, and its ultimate functional properties. rsc.org This predictive power significantly accelerates the design of new materials with superior performance tailored for specific applications, moving beyond traditional, time-consuming trial-and-error methodologies. oaes.ccarxiv.org
In the realm of this compound research, machine learning offers a powerful tool to expedite the screening of potential material candidates by forecasting their properties. researchgate.netoaepublish.com This eliminates the need for exhaustive and costly experimental synthesis and characterization of every possibility. oaes.cc ML models are actively being developed to predict crucial performance metrics for nickel phosphates, such as electrocatalytic activity and energy storage capacity. rsc.orgrsc.org These models are trained on comprehensive datasets that encompass a wide range of features, including elemental composition, crystal structure, electronic configurations, and the conditions under which the materials were synthesized. rsc.orgresearchgate.net
A key application of machine learning in this field is the prediction of formation energy and stability of various this compound polymorphs and doped structures. Accurate predictions of these fundamental characteristics allow researchers to concentrate their experimental work on the most viable and promising material candidates. For instance, an ML model trained on a database of known phosphate compounds could effectively predict the stability of a newly conceptualized this compound structure.
Furthermore, machine learning is proving to be indispensable for optimizing the synthesis processes of this compound materials. researchgate.net By analyzing the complex interplay between synthesis variables—such as temperature, pH, and precursor concentrations—and the resultant material's characteristics like morphology, crystal phase, and electrochemical performance, ML models can pinpoint the optimal conditions to achieve desired attributes. rsc.orgjst.go.jp This data-centric strategy fosters a more systematic and efficient optimization workflow.
Recent studies have highlighted the use of machine learning to forecast the electrocatalytic performance of materials based on this compound, particularly for critical energy-related reactions like the oxygen evolution reaction (OER). acs.org These models often employ descriptors derived from Density Functional Theory (DFT) calculations as input features to predict the catalytic activity of a given material. oaes.cc This synergy between high-throughput computational screening and machine learning provides a robust framework for the rational design of highly active and stable electrocatalysts. researchgate.net The application of ML is not limited to single-component systems; it also extends to the discovery of novel this compound-based composites, suggesting new material combinations with potentially synergistic effects for enhanced performance in supercapacitors and batteries. acs.org
A data-driven approach that combines automated wet-chemical synthesis with a Sequential Learning App for Materials Discovery (SLAMD) framework, utilizing a Random Forest regression model, has been shown to efficiently explore and optimize high-entropy metal phosphate compositions. researchgate.net This method successfully predicted a novel Co₀.₃Ni₀.₃Fe₀.₂Cd₀.₁Mn₀.₁ phosphate octahydrate phase, which was subsequently validated through experiments, demonstrating the efficacy of the machine learning approach in navigating complex compositional spaces. researchgate.net
For supercapacitor applications, machine learning techniques are being employed to understand the importance of various experimental parameters on the specific capacitance of nickel cobalt phosphate/phosphide (B1233454) materials. rsc.org Models like XGBoost, Random Forest Regressor, and Artificial Neural Networks (ANN) have shown reliable prediction results when compared with actual experimental data. researchgate.net These models help in identifying the most critical factors for optimizing performance in energy storage applications. rsc.org Similarly, ANNs have been used to model and predict the corrosion behavior of Ni-Zn electrophosphate coatings by correlating input parameters like temperature and pH of the electroplating bath with the resulting corrosion current. frontiersin.org
Detailed Research Findings
| Machine Learning Model | Application Area | Research Focus & Key Findings |
| Random Forest | High-Entropy Metal Phosphate Synthesis | A Random Forest regression model within a SLAMD framework was used to explore and optimize compositions. It successfully predicted a novel Co₀.₃Ni₀.₃Fe₀.₂Cd₀.₁Mn₀.₁ phosphate octahydrate phase, which was experimentally validated, showcasing the model's predictive power in discovering new materials. researchgate.net |
| XGBoost, Random Forest, ANN | Supercapacitor Performance Prediction | These models were applied to analyze the influence of synthesis parameters on the specific capacitance of nickel cobalt phosphate/phosphide materials. The study aimed to identify the most crucial factors for optimizing energy storage performance and found these ML approaches provided reliable predictions. researchgate.netrsc.org |
| Artificial Neural Network (ANN) | Corrosion Behavior of Coatings | An ANN model was developed to simulate and predict the corrosion current of Ni-Zn electrophosphate coatings. The model used input parameters such as temperature and pH of the electroplating bath to understand and optimize the corrosion resistance of the coating. frontiersin.org |
| Design of Experiments (Taguchi Method) | Optimization of Nickel Phosphide Synthesis | The Taguchi method was used to optimize synthesis parameters (Ni:P ratio, temperature, time) for nickel phosphide as a catalyst for the hydrogen evolution reaction (HER) and for supercapacitor applications. This statistical approach effectively reduced the number of experiments needed to find optimal conditions. jst.go.jp |
Advanced Applications of Nickel Phosphate in Electrochemistry and Catalysis
Electrochemical Energy Storage Devices
Nickel phosphate-based materials are increasingly being explored for their potential in electrochemical energy storage systems, including supercapacitors and lithium-ion batteries. Their favorable electrochemical properties, such as high theoretical specific capacitance and good electronic conductivity, make them attractive for these applications. rsc.orgmedwinpublishers.com
Supercapacitors and Hybrid Energy Storage Systems
Supercapacitors, also known as ultracapacitors, are energy storage devices that bridge the gap between conventional capacitors and batteries, offering high power density and long cycle life. rsc.orgrsc.org Nickel phosphate (B84403) is a promising electrode material for pseudocapacitors, a type of supercapacitor that stores charge through fast and reversible Faradaic reactions at the electrode surface. capes.gov.brup.ac.za
The development of advanced electrode materials is crucial for enhancing the performance of supercapacitors. Researchers have focused on creating this compound-based materials with controlled morphologies and compositions to improve their electrochemical properties.
Nickel Cobalt Phosphates: The combination of nickel and cobalt phosphates has emerged as a promising strategy. rsc.orgrsc.org Nickel-cobalt (B8461503) phosphates leverage the synergistic effects of both metals, with nickel contributing to high capacity through its Faradaic mechanism and cobalt offering pseudocapacitive behavior. capes.gov.brup.ac.zaresearchgate.net For instance, nickel-cobalt hydrogen phosphate (NiCo(HPO₄)) synthesized via a one-step solvothermal method has demonstrated a specific capacitance of 641 Fg⁻¹ at 0.5 A g⁻¹. aip.org Another study on phosphate ion-functionalized nickel-cobalt layered double hydroxide (B78521) nanosheets reported a 49.7% increase in specific capacitance compared to pure phase LDH, attributed to a higher specific surface area, more active sites, and improved electrical conductivity. bohrium.com
The charge storage in this compound-based supercapacitors primarily relies on Faradaic reactions, where charge is transferred across the electrode-electrolyte interface. capes.gov.brup.ac.za This is distinct from electric double-layer capacitors (EDLCs), where charge is stored electrostatically. up.ac.za The electrochemical behavior of this compound is purely Faradaic, while materials like cobalt phosphate exhibit pseudocapacitive behavior, which is a combination of both Faradaic and non-Faradaic charge storage. capes.gov.brup.ac.za
Cyclic stability, the ability of an electrode to retain its capacitance over many charge-discharge cycles, is a critical parameter for supercapacitors. This compound-based materials have shown promising long-term performance.
A hybrid device using a nickel-cobalt phosphate/graphene foam composite as the electrode retained 95% of its capacity after 10,000 charge-discharge cycles. capes.gov.br Another study on a this compound VSB-5 based supercapacitor maintained 71% of its original capacitance after 2000 cycles. researchgate.net Furthermore, an asymmetric supercapacitor with a sodium this compound cathode demonstrated nearly 94% capacity retention after 5000 cycles. rsc.org These results indicate the potential for developing durable and long-lasting energy storage devices using this compound materials.
Several strategies have been employed to enhance the specific capacitance, energy density, and power density of this compound-based supercapacitors.
Morphology Control: Creating unique nanostructures, such as flower-like ammonium (B1175870) this compound, can provide fast electron transport and short ion diffusion paths, leading to ultrahigh specific capacitance. nih.gov
Calcination Temperature Optimization: The calcination temperature during synthesis can significantly affect the material's structure and electrochemical performance. For instance, this compound calcined at 600°C (NiP-600) delivered a higher specific capacity than samples calcined at other temperatures due to its amorphous phase and smaller particle size. researchgate.net
Composite Formation: As previously discussed, forming composites with conductive materials like graphene foam or silver phosphate can significantly boost performance. capes.gov.brresearchgate.netprinceton.edu
Asymmetric Device Fabrication: Assembling asymmetric supercapacitors with a this compound-based cathode and a different anode material, such as activated carbon, can extend the operating voltage window and consequently increase the energy density. scispace.comresearchgate.net
The following table summarizes the performance of various this compound-based supercapacitor devices:
| Electrode Material | Specific Capacitance/Capacity | Energy Density | Power Density | Cyclic Stability |
| Ni-Co-P 80 | 49.7% increase vs pure LDH bohrium.com | 64.89 Wh kg⁻¹ bohrium.com | 1600 W kg⁻¹ bohrium.com | 77.78% after 5000 cycles bohrium.com |
| NiCo(PO₄)₃/GF | 86.4 mAh g⁻¹ at 1 A g⁻¹ capes.gov.br | 34.8 Wh kg⁻¹ capes.gov.br | 377 W kg⁻¹ capes.gov.br | 95% after 10000 cycles capes.gov.br |
| NiP-600//AC | 516 C g⁻¹ at 0.62 A g⁻¹ researchgate.net | 52 Wh kg⁻¹ researchgate.net | 434 W kg⁻¹ researchgate.net | 71% after 2000 cycles researchgate.net |
| NiMn(PO₄)₂/GF//ppAC | 97 mAh g⁻¹ at 0.5 A g⁻¹ up.ac.za | 35.42 Wh kg⁻¹ up.ac.za | 538 W kg⁻¹ up.ac.za | 97.8% after 10000 cycles up.ac.za |
| Ni₃(PO₄)₂/90 mg GF//C-FP | 48 mA h g⁻¹ at 0.5 A g⁻¹ scispace.com | 49 Wh kg⁻¹ scispace.com | 499 W kg⁻¹ scispace.com | 53% after 10000 cycles scispace.com |
| NNP@C//AC | 1163 F g⁻¹ at 3 A g⁻¹ rsc.org | 40.5 Wh kg⁻¹ rsc.org | 800 W kg⁻¹ rsc.org | ~94% after 5000 cycles rsc.org |
| N300//activated carbon | 620 C g⁻¹ at 0.4 A g⁻¹ researchgate.net | 76 Wh kg⁻¹ researchgate.net | 599 W kg⁻¹ researchgate.net | 88.5% after 3000 cycles researchgate.net |
Cyclic Stability and Long-Term Performance Evaluation
Lithium-Ion Batteries
This compound materials are also being investigated for their potential use in lithium-ion batteries (LIBs), primarily as cathode materials. samaterials.comamericanelements.com Lithium this compound (LiNiPO₄) possesses a high theoretical capacity of 170 mAh/g and an olivine-type structure. samaterials.com
Recent research has explored the use of plasma-enhanced atomic layer deposition (PE-ALD) to create thin films of this compound for LIBs. rsc.org These films, after electrochemical activation, exhibit reversible redox reactions, suggesting their potential for energy storage through either a conversion or an alloying reaction. rsc.org Furthermore, nickel phosphide (B1233454) (Ni₂P), a derivative of this compound, has shown promise as an anode material for both lithium- and sodium-ion batteries, offering high theoretical specific and volumetric capacities. mdpi.com Composites of Ni₂P with nitrogen-doped carbon have demonstrated impressive specific capacity and high rate capability with excellent cycling stability. mdpi.com
Sodium-Ion Batteries
Cathode Material Development (e.g., NaNiPO4 Polymorphs: Triphylite, Maricite)
Electrocatalytic Processes
This compound-based materials have demonstrated significant potential as efficient and low-cost electrocatalysts for key energy conversion reactions, such as the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), which are the two half-reactions of water splitting. mdpi.comfrontiersin.org
For the Oxygen Evolution Reaction (OER) , various this compound compounds, including Ni₃(PO₄)₂, Ni₂P₂O₇, and Ni₂P₄O₁₂, have shown outstanding activity in alkaline media. nih.gov They have exhibited superior performance with lower overpotentials compared to conventional nickel oxides (NiO) and even the benchmark iridium oxide (IrO₂) catalyst. nih.gov Doping this compound with iron has been shown to have a strong synergistic effect, with an Fe-doped Ni:Pi catalyst on nickel foam delivering a current density of 10 mA/cm² at a very low overpotential of 220 mV in 1 M KOH. acs.org The catalytic activity is often attributed to the in-situ formation of nickel oxyhydroxide (NiOOH) on the surface, which acts as the primary active site. nih.gov
For the Hydrogen Evolution Reaction (HER) , nickel phosphides (such as Ni₂P and Ni₅P₄) are widely explored due to their unique electronic properties and excellent stability. mdpi.com Porous this compound (p-NiPO) has been developed as an efficient HER catalyst, achieving a current density of 10 mA cm⁻² at an overpotential of 128 mV in 1.0 M KOH. mdpi.com Ni₂P nanowires have also shown remarkable HER activity with an overpotential of 320 mV to reach 10 mA/cm². frontiersin.org
Beyond water splitting, this compound has been reported as an effective catalyst for the electro-oxidation of small organic molecules, such as formaldehyde (B43269), in alkaline solutions, which is relevant for direct fuel cell applications. rsc.orgdntb.gov.ua
Table 2: Electrocatalytic Performance of this compound-Based Materials
| Catalyst | Reaction | Electrolyte | Overpotential @ 10 mA/cm² | Tafel Slope (mV/dec) | Reference |
|---|---|---|---|---|---|
| Fe-doped Ni:Pi/NF | OER | 1 M KOH | 220 mV | Not Reported | acs.org |
| Ni₂P Nanowires | OER | Not Specified | ~280 mV (at 1.51 V vs RHE) | 46 | frontiersin.org |
| Porous NiPO/Ti | HER | 1.0 M KOH | 128 mV | Not Reported | mdpi.com |
| Ni₂P Nanowires | HER | Not Specified | 320 mV | 73 | frontiersin.org |
| Ni₅P₄ Microballs | HER | Acidic | 35.4 mV | 48 | mdpi.com |
Oxygen Evolution Reaction (OER)
The oxygen evolution reaction is a critical, yet often rate-limiting, step in electrochemical water splitting. The development of efficient, stable, and cost-effective electrocatalysts for the OER is paramount. This compound-based materials have shown considerable promise in this regard.
Mechanistic Insights into Ni-O Bond Strengthening and Intermediate Adsorption
Theoretical and experimental studies have provided valuable insights into why nickel-based phosphates are effective OER catalysts. Density functional theory (DFT) calculations have revealed that the electronic orbitals of nickel-based phosphates facilitate a stronger Ni-O bond. rsc.orgrsc.org This strengthening of the nickel-oxygen bond is advantageous for the adsorption of OER intermediates on the nickel active sites. rsc.orgrsc.org In fact, the adsorption of these intermediates is more energetically favorable on the surface of nickel-based phosphates compared to nickel oxide (NiO). rsc.orgrsc.org
A clear relationship has been observed between the length of the Ni-O bond and the overpotential required for the OER; shorter bond lengths are highly beneficial for the reaction. rsc.orgrsc.org This is because the higher energy levels of antibonding states in the hybridized 3d-2p orbitals of nickel-based phosphates, compared to NiO, lead to stronger adsorption of OER intermediates. rsc.org
Effects of Transition Metal Doping on OER Activity (e.g., Mn, Fe, Co, Cu)
To further enhance the OER performance of this compound, researchers have explored the strategy of doping with various transition metals. The primary goal of doping is to modify the electronic structure of the catalyst's surface. acs.org Studies combining DFT calculations with experimental validations have shown that doping with manganese (Mn) and iron (Fe) can significantly reduce the OER overpotential. acs.org This improvement is attributed to the alteration of the d-electron profile on the catalyst's surface, which in turn optimizes the adsorption of OER intermediates at the active sites. acs.org
Interestingly, doping with cobalt (Co) and copper (Cu) has been found to increase the overpotential. acs.org However, in bimetallic systems like NiFe phosphate, Cu doping has shown to improve the catalytic performance at the Fe site by lowering its overpotential, while slightly increasing it at the Ni site. itb.ac.id The synergistic interactions between nickel and the doped transition metals can alter the surface properties, making them more favorable for efficient OER catalysis. acs.org
| Dopant | Effect on Overpotential | Reference |
|---|---|---|
| Manganese (Mn) | Significant Reduction | acs.org |
| Iron (Fe) | Significant Reduction | acs.org |
| Cobalt (Co) | Increase | acs.org |
| Copper (Cu) | Increase | acs.org |
| Copper (Cu) in NiFe Phosphate | Reduced at Fe site, Slightly Increased at Ni site | itb.ac.id |
Identification of Active Sites (e.g., NiOOH, High-Valence Nickel Species)
During the OER process, the surface of this compound catalysts undergoes transformation. Studies have shown the progressive formation of nickel(II) hydroxide (Ni(OH)₂) and nickel oxyhydroxide (NiOOH) on the surface during potential cycling. researchgate.net It is widely considered that NiOOH, which contains high-valence Ni³⁺ species, is the active site for the OER. acs.orgacs.org The presence of these high-valence nickel cations contributes to the enhanced OER performance, a phenomenon attributed to their increased electrophilicity. acs.org
In some nickel phosphide systems, it has been suggested that nonmetallic phosphorus atoms can also act as active sites for the OER, where water molecules preferentially adsorb on the P atom. mdpi.com However, for many this compound and phosphide catalysts, the in-situ formation of a nickel (oxy)hydroxide layer is believed to be the true catalytically active phase. mdpi.com
Hydrogen Evolution Reaction (HER)
The hydrogen evolution reaction is the cathodic counterpart to the OER in water splitting. Developing efficient and stable HER catalysts, especially those that can operate in various pH conditions, is crucial for hydrogen production.
Development of Porous this compound Electrocatalysts
Creating a porous structure is a key strategy for enhancing the performance of this compound electrocatalysts for the HER. Porosity increases the exposed surface area of the catalyst, which in turn enhances the electrocatalytic effect by providing more active sites. mdpi.com For instance, nickel metaphosphate (Ni₂P₄O₁₂) with a porous structure has demonstrated enhanced HER activity and durability in alkaline electrolytes. mdpi.com
One method to create these porous structures involves a facile low-temperature phosphorylation process of nickel-based precursors. rsc.orgresearchgate.net Another approach is the electrochemical deposition of a porous nickel hydroxide layer followed by a low-temperature phosphatization process. mdpi.com This results in a unique nanosheet/nanocluster crosslinked microstructure that shows superior charge transfer and catalytic performance. mdpi.com
Overpotential Reduction Strategies
A major goal in HER catalyst development is to minimize the overpotential required to drive the reaction. For this compound catalysts, several strategies have proven effective in reducing the overpotential.
One strategy is the in-situ synthesis of this compound nanostructures directly on a conductive substrate like nickel foam. mdpi.com This method improves the contact between the active sites and the conductive substrate, leading to lower overpotentials for both HER and OER. mdpi.com
Another effective strategy involves phosphorization engineering. A stable and efficient porous this compound electrocatalyst on a titanium sheet, developed through electrochemical deposition and low-temperature phosphatization, exhibited a significantly lower HER overpotential of 128 mV at a current density of 10 mA cm⁻². mdpi.com Similarly, porous nickel cyclotetraphosphate (Ni₂P₄O₁₂) nanosheet arrays have shown a small overpotential of 131.8 mV at -10 mA cm⁻² in acidic conditions, which is attributed to the inductive effect of the P₄O₁₂⁴⁻ group and its polymer-like structure. rsc.orgresearchgate.net
| Catalyst System | Overpotential | Current Density | Conditions | Reference |
|---|---|---|---|---|
| Porous NiPO/Ti | 128 mV | 10 mA cm⁻² | Alkaline | mdpi.com |
| Porous Ni₂P₄O₁₂ Nanosheets | 131.8 mV | -10 mA cm⁻² | Acidic | rsc.orgresearchgate.net |
| 1D NiPO Nanopins on Nickel Foam | 374 mV | 250 mA cm⁻² | Alkaline | mdpi.com |
Organic Molecule Oxidation
This compound has demonstrated significant catalytic activity in the electrochemical oxidation of various small organic molecules. This property is crucial for applications ranging from direct alcohol fuel cells to waste treatment and biomass valorization. The catalytic mechanism often involves the Ni(II)/Ni(III) redox couple, where NiOOH species formed on the electrode surface act as the primary oxidizing agent.
Methanol (B129727) Electro-oxidation Catalysis
This compound is an effective and cost-efficient material for catalyzing the electro-oxidation of methanol, particularly in alkaline environments. researchgate.net Its open-framework structure, high surface area, and ion-exchange capabilities make it a promising alternative to noble metal catalysts. researchgate.net The electrocatalytic activity is attributed to the Ni(OH)₂ layer formed on the surface in alkaline solutions, which is then oxidized to NiOOH. researchgate.net This higher-valence nickel species is the active agent that facilitates the oxidation of methanol. researchgate.net
The morphology of this compound significantly influences its catalytic performance. Studies have shown that mesoporous this compound nanotubes (Meso NiPO NT) and nanosheets (Meso NiPO NS) exhibit substantially higher oxidation current densities compared to other forms like stacked nanocrystals or commercial nickel oxide. researchgate.net For instance, Meso NiPO NS achieved a current density of 44.97 mA cm⁻², far surpassing that of commercial NiO at 0.87 mA cm⁻². researchgate.net
Incorporating other metals, such as iron, into the this compound structure can further enhance catalytic behavior. mdpi.com Bimetallic Fe/Ni-phosphate electrodes have demonstrated improved current densities and lower charge transfer resistance during methanol oxidation. mdpi.com The presence of phosphate groups (HPO₄²⁻ or PO₄³⁻) is believed to improve charge transfer during the electro-oxidation process. mdpi.com
Table 1: Performance of Various this compound-Based Catalysts in Methanol Electro-oxidation
| Catalyst | Morphology/Type | Peak Current Density (mA cm⁻²) | Reference |
|---|---|---|---|
| Meso NiPO NS | Mesoporous Nanosheet | 44.97 | researchgate.net |
| Meso NiPO NT | Mesoporous Nanotube | 40.83 | researchgate.net |
| Meso NiPO | Stacked Nanocrystals | 19.85 | researchgate.net |
| VSB-5 | Microporous Rods | 13.41 | researchgate.net |
| Commercial NiO | Nanoparticles | 0.87 | researchgate.net |
| FeNiP-R | Bimetallic Phosphate | 5.12 (at 20 mM MeOH) | mdpi.com |
Urea (B33335) Electro-oxidation Mechanisms
This compound is a highly effective catalyst for the urea electro-oxidation reaction (UOR), a critical process for hydrogen production from urea-rich wastewater and for direct urea fuel cells. The mechanism of urea oxidation on nickel-based catalysts in an alkaline medium is generally understood to proceed via an indirect pathway. nih.gov This process begins with the electrochemical oxidation of Ni(OH)₂, a surface layer formed on the catalyst, into nickel oxyhydroxide (NiOOH). nih.govmdpi.com
The NiOOH species, containing Ni³⁺ active sites, then chemically oxidizes the urea molecules adsorbed on the electrode surface. nih.gov This reaction decomposes urea into nitrogen, carbon dioxide, and water, while the NiOOH is reduced back to Ni(OH)₂, completing the catalytic cycle. nih.govmdpi.com The efficiency of this process is influenced by the electrolyte composition, with potassium hydroxide (KOH) being particularly effective as it enhances the oxidation of surface intermediates and the release of CO₂. mdpi.com
The structure of the this compound catalyst plays a critical role in its activity. A study comparing four different this compound catalysts (NiPO-a, b, c, d) with varying structures found that a flower-like nanosheet porous structure (NiPO-c) delivered the highest performance. mdpi.com It achieved an oxidation current density of 30.0 mA cm⁻² at a low onset potential of 0.33 V vs. Ag/AgCl and demonstrated remarkable stability, retaining over 97% of its activity after 96 hours. mdpi.com Similarly, ammonium this compound calcined at 300°C showed a high electroactive surface area and a low onset potential for urea decomposition. osti.gov
Table 2: Comparative Performance of this compound Structures in Urea Electro-oxidation
| Catalyst | Structure | Peak Current Density (mA cm⁻²) | Onset Potential (V vs. Ag/AgCl) | Stability (after 96h) | Reference |
|---|---|---|---|---|---|
| NiPO-c | Flower-like Nanosheet | 30.0 | 0.33 | 97.47% | mdpi.com |
| NiPO-a | Less-ordered Nanotubes | Lower than NiPO-c | > 0.33 | Not specified | mdpi.com |
| NiPO-b | Flower-like Nanosheet | Lower than NiPO-c | > 0.33 | Not specified | mdpi.com |
| NiPO-d | Stacked Nanocrystals | No clear peaks | Not specified | Not specified | mdpi.com |
5-Hydroxymethylfurfural (B1680220) (HMF) to 2,5-Furandicarboxylic Acid (FDCA) Oxidation
The electrochemical oxidation of 5-hydroxymethylfurfural (HMF), a key biomass-derived platform molecule, into 2,5-furandicarboxylic acid (FDCA) is a sustainable route for producing valuable bioplastic monomers. researchgate.netfrontiersin.org this compound-based materials have emerged as highly efficient electrocatalysts for this conversion. A nickel-phytic acid hybrid (Ni-PA), which utilizes the coordination between nickel ions and the phosphate groups of phytic acid, has shown exceptional performance. frontiersin.orgdntb.gov.ua
This Ni-PA catalyst provides a high electrochemical surface area and low charge-transfer resistance, which are crucial for promoting the oxidation of HMF to FDCA. frontiersin.orgdntb.gov.ua At an applied potential of 1.6 V vs. RHE, the Ni-PA catalyst can achieve a near-complete conversion of HMF with an FDCA yield of 99.1% and a high Faradaic efficiency of 90%. frontiersin.org The performance is significantly better than that of analogous iron- and copper-based phytic acid hybrids. frontiersin.org
This compound (Ni-P) can also be employed as a cocatalyst to enhance the performance of photoanodes in photoelectrochemical systems. acs.org When loaded onto a Ge-doped hematite (B75146) (α-Fe₂O₃) photoanode, a Ni-P cocatalyst significantly improved the selective oxidation of HMF to FDCA. acs.org This enhancement resulted in an increase in FDCA selectivity from 35.4% to 67.1% and a rise in yield from 11.8% to 41.0% after 12 hours of reaction. acs.org
Table 3: Performance of this compound-Based Catalysts in HMF Oxidation to FDCA
| Catalyst System | HMF Conversion | FDCA Yield | Faradaic Efficiency (FE) | Applied Potential / Conditions | Reference |
|---|---|---|---|---|---|
| Ni-PA Hybrid | Complete (after 5h) | 99.1% | 90% | 1.6 V vs. RHE | frontiersin.org |
| Ge-doped α-Fe₂O₃ | 61.1% | 11.8% | Not specified | 12h photoelectrochemical reaction | acs.org |
| Ni-P on Ge-doped α-Fe₂O₃ | 61.1% | 41.0% | Not specified | 12h photoelectrochemical reaction | acs.org |
Other Electrochemical Oxidation Reactions (e.g., Formaldehyde)
This compound is a versatile electrocatalyst capable of oxidizing other small organic molecules, including formaldehyde. rsc.org This is particularly relevant for environmental remediation and in direct alcohol fuel cells. The catalytic activity stems from its stable structure, multiple oxidation states, and ability to be reduced into other efficient forms like nickel phosphide. rsc.org
Bimetallic nickel/manganese phosphate catalysts supported on carbon nanofibers (Ni/MnPh-CNFs) have shown significant promise for formaldehyde electro-oxidation in alkaline solutions. rsc.orgrsc.org The mechanism is described as an indirect electro-oxidation process where formaldehyde is first hydrated to methylene (B1212753) glycol. rsc.org This intermediate is then oxidized by the active Ni(III) species on the catalyst surface. rsc.org The presence of manganese phosphate and carbon nanofibers enhances the activity by increasing the number of accessible Ni(II)/Ni(III) active sites. rsc.org
Detailed electrochemical studies have quantified the performance of these catalysts. For a Ni/MnPh-CNFs electrode, key kinetic parameters have been determined, demonstrating its intrinsic electrocatalytic activity. rsc.orgrsc.org
Table 4: Electrochemical Parameters for Formaldehyde Oxidation on a Bimetallic Ni/MnPh-CNFs Catalyst
| Parameter | Symbol | Value | Unit | Reference |
|---|---|---|---|---|
| Surface Coverage of Active Species | Γ | 1.690 × 10⁻⁴ | mmol cm⁻² | rsc.orgrsc.org |
| Charge Transfer Rate | kₛ | 1.0800 | s⁻¹ | rsc.orgrsc.org |
| Diffusion Coefficient of Formaldehyde | D | 1.185 × 10⁻³ | cm² s⁻¹ | rsc.orgrsc.org |
Heterogeneous Catalysis
Beyond its direct role in electrocatalysis, this compound serves as a crucial precursor material in the synthesis of other advanced nickel-based heterogeneous catalysts, particularly nickel phosphides.
Precursor Role in Nickel-Based Catalyst Synthesis
This compound is a common starting material for preparing nickel phosphide (Ni₂P, Ni₅P₄, Ni₁₂P₅) catalysts, which are highly active in various catalytic reactions, including hydrodeoxygenation (HDO) and the hydrogen evolution reaction (HER). mdpi.comrsc.org The synthesis typically involves the temperature-programmed reduction of a this compound precursor in a hydrogen atmosphere. rsc.org
The choice of the phosphorus precursor—such as diammonium hydrogen phosphate ((NH₄)₂HPO₄)—used to create the initial this compound material significantly affects the physicochemical properties of the final nickel phosphide catalyst. rsc.org For example, Ni₂P/SiO₂ catalysts prepared from a phosphite (B83602) precursor showed higher activity in the HDO of methyl palmitate compared to those made from a phosphate precursor. rsc.org
In other applications, this compound itself can form in-situ from nickel phosphide precursors under certain reaction conditions. For instance, during the oxygen evolution reaction (OER) in a phosphate-containing alkaline electrolyte, nickel phosphide catalyst precursors were found to oxidize to form this compound on the surface, which then participates in the catalytic cycle. tdl.org Furthermore, this compound can be grown directly on substrates like nickel foam and subsequently modified. For example, iron-doped this compound, created by electrodepositing iron hydroxide onto a hydrothermally grown this compound layer, acts as a highly efficient, synergistic electrocatalyst for water oxidation. acs.org This demonstrates the versatility of this compound as a foundational material for building complex, high-performance catalysts. acs.org
Table 5: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | Ni₃(PO₄)₂ |
| Nickel(II) hydroxide | Ni(OH)₂ |
| Nickel oxyhydroxide | NiOOH |
| Methanol | CH₃OH |
| Iron(III) phosphate | FePO₄ |
| Urea | CO(NH₂)₂ |
| Potassium hydroxide | KOH |
| Carbon dioxide | CO₂ |
| Nitrogen | N₂ |
| Water | H₂O |
| Silver/silver chloride electrode | Ag/AgCl |
| Ammonium this compound | [NH₄]NiPO₄·6H₂O |
| 5-Hydroxymethylfurfural | C₆H₆O₃ |
| 2,5-Furandicarboxylic acid | C₆H₄O₅ |
| Phytic acid | C₆H₁₈O₂₄P₆ |
| Reversible hydrogen electrode | RHE |
| Germanium-doped hematite | Ge-doped α-Fe₂O₃ |
| Formaldehyde | CH₂O |
| Methylene glycol | CH₂(OH)₂ |
| Manganese phosphate | Mn₃(PO₄)₂ |
| Carbon nanofibers | CNFs |
| Nickel phosphide | NiₓPᵧ (e.g., Ni₂P, Ni₅P₄, Ni₁₂P₅) |
| Diammonium hydrogen phosphate | (NH₄)₂HPO₄ |
| Methyl palmitate | C₁₇H₃₄O₂ |
| Phosphorous acid | H₃PO₃ |
| Iron hydroxide | Fe(OH)ₓ |
Applications in Hydrogenation Reactions
This compound serves as a crucial component or precursor in the development of catalysts for hydrogenation, a fundamental class of chemical reactions. chemiis.com Research has demonstrated its effectiveness in various hydrogenation processes, from converting unsaturated hydrocarbons to the electrocatalytic generation of hydrogen.
Hydrophilic this compound nanoparticles have been synthesized and proven to be an efficient catalyst for the transfer hydrogenation of aromatic nitro compounds. researchgate.nettandfonline.com These reactions can be carried out at room temperature using sodium borohydride (B1222165) as the source of hydrogen, achieving remarkable yields. researchgate.nettandfonline.com
In other applications, catalysts comprising nickel on a calcium phosphate support are used for the hydrogenation of unsaturated hydrocarbons, including aromatic compounds like benzene. google.com The activity of these catalysts is significant enough to allow for liquid-phase hydrogenation under relatively mild conditions, which helps to prolong the catalyst's active life. google.com The composition of the support material, particularly the calcium-to-phosphorus atomic ratio, plays a role in the catalyst's performance. google.com
Furthermore, porous this compound grown on nickel foam has been investigated as a bifunctional catalyst for water electrolysis, excelling in the hydrogen-evolution reaction (HER). mdpi.com These materials exhibit low overpotentials, making them promising for industrial hydrogen production. mdpi.com Relatedly, nickel phosphide (Ni₂P) catalysts have shown a higher hydrogenation capacity for quinoline (B57606) compared to conventional sulphide catalysts, preferentially saturating the nitrogen-containing ring to form decahydroquinoline. preprints.org
Catalysis in Petrochemical Refining Processes
In the petrochemical industry, this compound-based materials are utilized as catalysts and in protective applications. chemiis.comkaras.co.uk They serve as precursors for catalysts employed in essential refining processes like hydrocracking and hydrorefining. chemiis.comgoogle.com
A critical process in petroleum refining is hydrodenitrogenation (HDN), which removes nitrogen-containing compounds from crude oil fractions. Nickel phosphide catalysts have demonstrated superior performance in the HDN of quinoline, a model nitrogen compound. preprints.org They not only exhibit higher hydrogenation ability than commercial sulphide catalysts but also influence the reaction pathway, leading to a high selectivity towards propylcyclohexane (B167486) over other products. preprints.org This enhanced capability helps reduce the competitive adsorption that can inhibit reactivity on the catalyst surface. preprints.org
Specialized Catalytic Conversions
The catalytic activity of this compound extends to highly specific chemical transformations, including isomerization, functionalization of nitriles, and the decomposition of fluorinated compounds.
Isomerization of but-1-ene: A chromium-nickel phosphate catalyst has been found to be effective for the isomerization of 1-butene (B85601) and other alpha-olefins. google.comgoogle.com This process is crucial for producing specific butene isomers required for various chemical syntheses. The selective isomerization to produce 1-butene is preferably carried out at temperatures ranging from 50°C to 300°C. google.com
Functionalization of acrylonitrile (B1666552): Nickel(II) complexes serve as catalysts for the hydroamination of acrylonitrile derivatives, a key functionalization reaction. researchgate.netacs.org These catalytic systems can achieve high enantioselectivity, which is vital in the synthesis of chiral molecules. researchgate.net The mechanism is believed to involve the nickel center acting as a Lewis acid, binding to the nitrile group and activating the molecule for nucleophilic attack. acs.org In a related reaction, nickel phosphide (Ni₂P) nanoparticles have demonstrated outstanding activity for the α-alkylation of arylacetonitriles with alcohols. acs.org
Decomposition of trifluoromethane (B1200692): Nickel pyrophosphate catalysts, especially when containing metal cations like magnesium, are effective for the decomposition of trifluoromethane (CHF₃), a potent greenhouse gas. researchgate.net These catalysts exhibit higher selectivity towards carbon dioxide (CO₂) and possess longer operational lifetimes compared to other catalysts like aluminum orthophosphate. researchgate.netresearchgate.net
Open-Framework Phosphate Materials as Catalysts
A particularly innovative class of this compound catalysts is those with open-framework structures, such as the Versailles-Santa Barbara materials VSB-1 and VSB-5. researchgate.netscilit.comcapes.gov.br These materials are characterized by a crystalline, microporous structure containing large channels or tunnels, creating an exceptionally high internal surface area. researchgate.netnih.gov
The unique architecture of these materials, often described as having zeolitic properties, makes them highly effective catalysts for a variety of reactions. researchgate.net The open framework provides abundant and accessible active sites, facilitating the efficient movement of electrons, electrolytes, and reactants. researchgate.netnih.gov
For instance, VSB-5, grown as nanorods on nickel foam, serves as a superior electrode for the electro-oxidation of urea due to its large electrochemically active surface area. researchgate.net Meanwhile, the large-pore nickel(II) phosphate VSB-1 shows excellent selectivity (over 80%) for the dehydrocyclodimerization of butadiene to produce ethylbenzene (B125841) at 400°C. capes.gov.br These open-framework materials are also candidates for catalyzing the oxidation of other small organic molecules, such as formaldehyde. nih.gov
Nickel Phosphate in Environmental Remediation and Functional Coatings
Adsorption and Removal of Contaminants
Nickel phosphate (B84403) and related materials are instrumental in addressing water pollution by sequestering heavy metals and excess nutrients. These processes often involve adsorption, precipitation, and biologically mediated mechanisms.
Heavy Metal Ion Sequestration (e.g., Nickel, Cadmium)
The removal of toxic heavy metal ions from aqueous solutions is a critical environmental challenge. Nickel phosphate-related compounds and structures have demonstrated effectiveness in sequestering ions such as nickel (Ni²⁺) and cadmium (Cd²⁺). The primary mechanism often involves the precipitation of insoluble metal phosphate compounds. For instance, biogenic hydroxyapatite (B223615) can react with acidic water, releasing phosphate ions that induce the precipitation of metals like nickel and cadmium. nih.gov The proposed mineral phases responsible for this removal include Ni₃(PO₄)₂(s) and Cd₅(PO₄)₃OH(s). nih.gov
In other approaches, eco-friendly nanoparticles, such as nano-zero-valent iron (nZVI) synthesized using plant extracts, have been used for the simultaneous removal of heavy metals and phosphates. researchgate.netpreprints.org Studies using oak leaf extract-synthesized nZVI showed high removal efficiency for both cadmium and nickel. researchgate.netpreprints.org The proposed mechanism for nickel removal involves the initial binding of Ni(II) to the nanoparticle surface through complexation, followed by a gradual reduction to metallic nickel. preprints.org The presence of phosphate can enhance heavy metal adsorption by affecting the surface charge of the adsorbent. preprints.org
Furthermore, biological materials, or biosorbents, are effective in sequestering heavy metals. Bacteria such as Planococcus sp. can adsorb both cadmium and nickel, with the process being dependent on factors like pH. oatext.com The binding of metal ions to the bacterial surface is attributed to functional groups like amides, phosphates, and carboxylic acids. oatext.com
Phosphate Anion Removal from Aqueous Systems
Eutrophication, driven by excess phosphate in water bodies, is a major environmental concern. Materials involving nickel are being explored for the removal of phosphate anions from water. Calcined nickel-cobalt (B8461503) binary hydroxides have been shown to be effective adsorbents for phosphate ions. iwaponline.com The adsorption capacity of these materials is linked to their specific surface area and the quantity of hydroxyl groups. iwaponline.com Neutral pH conditions were found to be optimal for phosphate adsorption by these materials. iwaponline.com
Another innovative adsorbent is a composite of lanthanum hydroxide (B78521) on a foamed nickel substrate (La(OH)₃/Ni). acs.org This material demonstrates high efficiency and rapid kinetics for removing low concentrations of phosphate, which is crucial for treating wastewater effluents. acs.org The primary removal mechanism is identified as inner-sphere complexation through ligand exchange. acs.org The optimal performance for this material is observed in a pH range of 4 to 6. acs.org
Magnetic nanocomposites, such as polyaniline/Ni₀.₅Zn₀.₅Fe₂O₄, also serve as effective adsorbents for phosphate. semanticscholar.org These materials allow for easy separation from treated water using a magnetic field. Studies showed a maximum adsorption capacity of 85.4 mg/g at an optimal pH of 5. semanticscholar.org
Microbially Enhanced Chemisorption Mechanisms (MECHM) for Metal-Phosphate Deposits
A novel bioremediation technique known as Microbially Enhanced Chemisorption of Heavy Metals (MECHM) utilizes microorganisms to facilitate the removal of heavy metals that are otherwise difficult to precipitate. nih.govdss.go.th This process is a hybrid of bioaccumulation and chemisorption. dss.go.thresearchgate.net
The mechanism was notably demonstrated with a Citrobacter sp. (later identified as a Serratia species) that naturally accumulates uranium as crystalline hydrogen uranyl phosphate (HUO₂PO₄) on the cell surface through the action of an acid phosphatase enzyme. nih.govresearchgate.net While this direct enzymatic precipitation is not effective for nickel, the pre-formed, biogenic hydrogen uranyl phosphate crystals can subsequently sequester Ni²⁺ ions from solution through an intercalative ion-exchange process. nih.govdss.go.th This results in the formation of nickel uranyl phosphate deposits with a molar ratio of Ni:U:P close to 1:2:2. dss.go.th This MECHM process allows for the efficient removal of nickel and has also been proposed for the remediation of other challenging radionuclides like neptunium (B1219326) and plutonium by pre-forming a 'benign' metal phosphate deposit (e.g., lanthanum phosphate) that facilitates the subsequent capture of the target metal. nih.govdss.go.th
Advanced Functional Coatings
Beyond environmental applications, nickel-phosphate alloys are fundamental to the field of surface engineering, providing protective and functional coatings for a wide range of industrial components.
Electroless Nickel-Phosphate/Boron (Ni-P/B) Coatings
Electroless nickel plating is a widely used method for applying coatings without the use of an external electrical current. The resulting deposits can be alloys of nickel with phosphorus (Ni-P), boron (Ni-B), or a combination of both in duplex or composite forms (Ni-P/B). mdpi.comumons.ac.be These coatings are valued for their uniformity, corrosion resistance, and specific mechanical properties, making them suitable for industries such as aerospace, automotive, and electronics. mdpi.comnih.gov The properties of the coating are heavily influenced by the concentration of phosphorus and/or boron. mdpi.com Ni-P coatings are generally known for their excellent corrosion resistance, while Ni-B coatings are prized for their high hardness and wear resistance. mdpi.comumons.ac.be Duplex Ni-P/B coatings aim to combine the beneficial properties of both systems. umons.ac.bescientific.net
The primary function of many electroless nickel coatings is to improve the surface hardness and wear resistance of the underlying substrate. nickelinstitute.org The mechanical properties of Ni-P/B coatings can be precisely controlled by adjusting the alloy composition and applying post-deposition heat treatments. mdpi.comresearchgate.net
Wear Resistance: Enhanced hardness generally translates to improved wear resistance. nickelinstitute.org Heat-treated Ni-P and Ni-B coatings exhibit lower friction coefficients and reduced wear rates compared to their as-plated counterparts. scientific.netnmlindia.org For example, heat treating a duplex Ni-P/Ni-B coating at 450 °C for one hour was found to decrease the friction coefficient from 0.43 to 0.36 and reduce the wear rate significantly. scientific.net The incorporation of hard particles like Boron Carbide (B₄C) into the Ni-P matrix can further enhance both hardness and wear resistance, changing the wear mechanism from adhesive to abrasive. researchgate.net
Interactive Data Table: Mechanical Properties of Electroless Nickel Coatings
The table below summarizes typical mechanical properties for different types of electroless nickel coatings, both as-plated and after heat treatment (HT).
| Coating Type | Condition | Hardness (HV) | Coefficient of Friction | Wear Rate (10⁻⁶ mm³/N·m) |
| Mid-P Ni-P | As-Plated | ~550 umons.ac.be | - | 11.3 (Substrate: Steel) scientific.net |
| High-B Ni-B | As-Plated | ~570-700 researchgate.netnmlindia.org | - | - |
| Ni-P/Ni-B Duplex | As-Plated | ~738 umons.ac.be | 0.43 scientific.net | 11.3 scientific.net |
| Ni-P/Ni-B Duplex | HT (450°C) | >908 nmlindia.org | 0.36 scientific.net | 6.4 scientific.net |
| Ni-P-B₄C | As-Plated | ~1200 researchgate.net | - | - |
Corrosion Resistance Applications
This compound is a key component in developing corrosion-resistant coatings, which are crucial for protecting metallic surfaces from degradation. These coatings can be applied through various methods, including as a conversion coating or as a component in electroless nickel plating.
Phosphate conversion coatings modify the metal's surface into a non-metallic, crystalline layer that is adherent and provides a barrier against corrosion. While zinc phosphate is common, the inclusion of nickel ions significantly enhances corrosion protection. google.comresearchgate.net Nickel-zinc phosphate coatings exhibit reduced alkaline solubility compared to those with only zinc, leading to improved corrosion resistance and better adhesion for subsequent paint layers. google.com The presence of nickel ions helps in the formation of a more compact phosphate film with higher surface coverage. researchgate.net Electroless nickel-phosphorus (Ni-P) coatings are another important application where this compound chemistry is central. These coatings are known for their uniformity, wear resistance, and corrosion protection. wikipedia.orgelhco.com The corrosion resistance of Ni-P coatings is influenced by the phosphorus content. mdpi.com
High-phosphorus coatings (>10.5% P) are amorphous and offer the highest corrosion resistance, making them suitable for highly corrosive acidic environments like those found in oil drilling and coal mining. wikipedia.orgelhco.commdpi.com
Low-phosphorus coatings (2-5% P) are crystalline and harder, providing excellent wear resistance. elhco.com
Medium-phosphorus coatings (6-9% P) provide a balance of wear and corrosion resistance.
The protective mechanism of these coatings involves isolating the base material from the corrosive environment. microncoatings.it The uniformity of electroless nickel coatings ensures that even complex shapes are protected. microncoatings.it Increased thickness of the coating generally leads to reduced porosity and enhanced corrosion resistance. microncoatings.it For instance, high-phosphorus electroless nickel coatings can have zero porosity at thicknesses greater than 30µm. microncoatings.it
The effectiveness of nickel-containing phosphate coatings is evident in their widespread industrial use, including in the automotive and aerospace industries, for components like oilfield valves, drive shafts, and various tools and equipment. wikipedia.orgmdpi.com
Table 1: Properties of Electroless Nickel-Phosphorus Coatings
| Phosphorus Content | Structure | Key Properties | Applications |
|---|---|---|---|
| Low (2-5%) | Crystalline | High hardness, high wear resistance. elhco.com | Salvaging worn parts, applications requiring high wear resistance. wikipedia.org |
| Medium (6-9%) | Crystalline/Amorphous | Good balance of hardness and corrosion resistance. | General purpose applications. |
| High (10-14%) | Amorphous | Excellent corrosion resistance, non-magnetic (>11.2% P). wikipedia.org | Oil drilling, coal mining, highly corrosive environments. wikipedia.org |
Pigmentary Applications
This compound also serves as a notable inorganic pigment, valued for its color and functional properties in various formulations. echemi.comchemiis.com
This compound, specifically nickel(II) phosphate (Ni₃(PO₄)₂), is an inorganic compound that can appear as a green to yellowish crystalline powder. echemi.comchemiis.com It is used as a component in specialty pigments for paints and coatings, providing both color and functional benefits such as thermal stability and chemical durability. chemiis.com The ignition of this compound can produce "nickel yellow" pigments, which are utilized in paints and watercolors. echemi.com
Inorganic pigments based on transition metal phosphates, including this compound, are recognized for their anticorrosive properties, making them suitable for protective coatings. semanticscholar.org However, a limitation of these pigments is their solubility in acidic and basic solutions. semanticscholar.orgresearchgate.net
To address the issue of solubility in acidic and basic conditions, modifications to this compound pigments have been explored. A significant advancement is the substitution with cerium. semanticscholar.orgresearchgate.netscirp.org Cerium phosphate is known for its insolubility in both acidic and basic solutions. researchgate.netscirp.orgscirp.org By incorporating cerium into the this compound structure, the resulting pigment exhibits improved acid and base resistance. researchgate.netscirp.orgscirp.org
Research has shown that cerium-substituted nickel phosphates can be synthesized from phosphoric acid, nickel nitrate (B79036), and a cerium nitrate solution. researchgate.netscirp.orgscirp.org The addition of tetravalent cerium cations has been studied to understand its effects on the chemical composition, particle characteristics, color, and chemical resistance of the resulting pigments. scirp.orgscirp.org The substitution of nickel with cerium can alter the color of the pigment from light green to dark yellow, and upon heating, it can form a yellow powder. semanticscholar.org This modification not only enhances the chemical resistance but also influences the pigment's thermal behavior and optical properties. scirp.orgscirp.org
Studies involving the substitution of this compound with trivalent cerium have also been conducted, indicating that the addition of cerium cations can improve the acid and base resistance of the pigment. jst.go.jp The resulting materials are a mixture of this compound and cerium phosphate. semanticscholar.org
Table 2: Effects of Cerium Substitution on this compound Pigments
| Property | Unmodified this compound | Cerium-Substituted this compound |
|---|---|---|
| Acid/Base Resistance | Susceptible to dissolution. semanticscholar.orgresearchgate.net | Significantly improved resistance. researchgate.netscirp.orgscirp.org |
| Color | Light green. semanticscholar.org | Light green to dark yellow, can become yellow powder upon heating. semanticscholar.org |
| Composition | Primarily this compound. | Mixture of this compound and cerium phosphate. semanticscholar.org |
Future Research Directions and Emerging Paradigms for Nickel Phosphate
Synergistic Effects in Multi-Component Nickel Phosphate (B84403) Composites
The integration of nickel phosphate into multi-component systems often leads to synergistic effects, where the combined properties surpass those of individual constituents. This approach is particularly effective in enhancing electrochemical performance for energy storage and catalytic activity. For instance, nanoporous nickel phosphates (e.g., VSB-1) have demonstrated synergistic effects when combined with intumescent flame retardants in polymer matrices, significantly improving flame retardancy by reducing heat release rates scientific.nettandfonline.com. In electrocatalysis, the incorporation of iron into this compound structures (Ni:Pi-Fe/NF) has shown strong synergistic effects for the oxygen evolution reaction (OER) in alkaline media, achieving high current densities at remarkably low overpotentials acs.org. Furthermore, this compound hydrates, when composited with graphene nanosheets, exhibit enhanced performance in all-solid-state supercapacitors, showcasing improved mechanical flexibility and capacitance retention researchgate.net. Similarly, nickel-cobalt (B8461503) phosphates leverage the synergistic interplay between Ni and Co cations to boost electrochemical activity in hybrid energy storage devices rsc.orgrsc.org.
Table 1: Synergistic Effects in this compound Composites for Energy Storage and Catalysis
| Composite Material | Primary Component | Synergistic Component | Application | Key Performance Metric | Value | Reference |
| Ni₃(PO₄)₂·8H₂O/Nickel Foam (NF) | Ni₃(PO₄)₂·8H₂O | Nickel Foam | Supercapacitor | Specific Capacitance | 1552 F g⁻¹ | acs.org |
| Ni₂₀[(OH)₁₂(H₂O)₆][(HPO₄)₈(PO₄)₄]·12H₂O nanorods/Graphene | Ni Phosphate Hydrate (B1144303) | Graphene | All-solid-state Supercapacitor | Volumetric Energy Density | 0.446 mW h cm⁻³ | researchgate.net |
| Ni:Pi-Fe/NF | This compound | Iron (Fe) | Oxygen Evolution Reaction (OER) | Current Density at 220 mV overpotential (1 M KOH) | 10 mA cm⁻² | acs.org |
| Nanoporous nickel phosphates (VSB-1) + IFR in PP | This compound | Intumescent FR | Flame Retardancy of Polypropylene | Peak Heat Release Rate (pHRR) reduction (with 2wt% VSB-1) | From 1140 to 286.0 kW/m² | scientific.net |
In Situ Characterization Techniques for Dynamic Processes
Understanding the dynamic behavior of this compound materials during their operation is crucial for optimizing their performance and elucidating reaction mechanisms. In situ characterization techniques allow for real-time observation of structural, chemical, and electronic transformations. For instance, in situ attenuated total reflection-surface enhanced infrared absorption spectroscopy (ATR-SEIRAS), coupled with X-ray photoelectron spectroscopy (XPS) and Raman spectroscopy, has been employed to track the evolution of this compound during electrocatalytic oxidation processes. These studies reveal the transformation of Ni²⁺ species to higher valence nickel states and the involvement of phosphorus-containing functional groups in the catalytic cycle acs.org. Similarly, in situ synchrotron X-ray Diffraction (XRD) and X-ray Absorption Near Edge Spectroscopy (XANES) have provided insights into the irreversible structural transformations of this compound during electrochemical lithiation, confirming conversion mechanisms researchgate.net. Operando Raman spectroscopy has also been instrumental in observing the dynamic surface changes of nickel phosphides into active (oxy)hydroxide species under electrocatalytic conditions mdpi.com. These advanced techniques are vital for a deeper understanding of material degradation, active site formation, and reaction pathways.
Advanced Computational Design and Predictive Modeling for Novel Materials
Computational materials science, including Density Functional Theory (DFT) and machine learning (ML), offers powerful tools for accelerating the discovery and design of new this compound-based materials. DFT calculations enable the exploration of structure-property relationships at the atomic level, predicting thermodynamic stability and electronic behavior, thereby guiding experimental efforts researchgate.netrsc.org. Machine learning algorithms are increasingly utilized to build predictive models for material properties, optimize synthesis parameters, and screen potential candidates for specific applications, significantly reducing experimental costs and time researchgate.netacs.org. For example, ML models can predict the electrochemical performance of nickel-based cathode materials for batteries acs.org or guide the design of electrocatalysts by identifying key structural and electronic features that govern performance nih.gov. These data-driven approaches are poised to revolutionize the development of next-generation this compound materials with tailored functionalities.
Scalable Synthesis and Manufacturing of High-Performance Materials
Transitioning this compound materials from laboratory-scale synthesis to industrial manufacturing requires robust and scalable production methods. Hydrothermal synthesis is a widely adopted technique due to its relative simplicity, cost-effectiveness, and ability to control morphology and particle size, making it suitable for producing this compound nanostructures on a larger scale researchgate.netacs.orgnih.govmdpi.com. Electrochemical deposition methods, such as potentiostatic electrodeposition, also offer scalable routes for fabricating this compound-based electrodes with controlled architectures rsc.org. While these methods demonstrate promise for scalability, challenges remain in achieving high purity, consistent morphology, and cost-efficiency for large-scale production. Future research will likely focus on optimizing these synthesis protocols, exploring continuous flow methods, and developing cost-effective precursor utilization to meet the demands of industrial applications.
Novel Applications in Smart Materials and Sensors (e.g., Nonenzymatic Glucose and pH Sensors)
This compound is emerging as a promising material for advanced sensor applications, particularly in biosensing. Its electrochemical properties, including tunable redox states and catalytic activity, make it suitable for nonenzymatic detection of biomolecules. Notably, this compound nanostructures, such as Ni₃(PO₄)₂·8H₂O on nickel foam, have been developed as bifunctional electrodes for the simultaneous detection of glucose and pH in biological fluids like sweat acs.orgnih.govresearchgate.net. These sensors exhibit high sensitivity and low detection limits for glucose, with performance metrics that are competitive with established methods acs.orgnih.govresearchgate.netresearchgate.net. For instance, Ni₃(PO₄)₂·8H₂O/NF demonstrates a sensitivity of 24.39 mA mM⁻¹ cm⁻² and a detection limit of 97 nM for glucose acs.orgnih.govresearchgate.net, while nanorod-like this compound (r-NiPO) has shown even higher sensitivity (3169 μA mM⁻¹ cm⁻²) and a detection limit of 1.0 μM researchgate.net. The ability to detect pH in the physiological range of 4-7 further enhances its utility in wearable sensing devices acs.orgnih.govresearchgate.net. Continued research into this compound-based composites and surface modifications is expected to yield even more sophisticated and reliable smart materials for environmental monitoring and healthcare diagnostics.
Table 2: Performance of this compound-Based Sensors
| Sensor Material | Analyte | Sensitivity | Detection Limit | Operating pH Range | Key Features | Reference |
| Ni₃(PO₄)₂·8H₂O/Nickel Foam (NF) | Glucose | 24.39 mA mM⁻¹ cm⁻² | 97 nM | N/A | Bifunctional for pH sensing (4-7) | acs.orgnih.govresearchgate.net |
| Nanorod-like this compound (r-NiPO)/GCE | Glucose | 3169 μA mM⁻¹ cm⁻² | 1.0 μM | N/A | Can detect glucose in human serum | researchgate.net |
| Ni₃(PO₄)₂ on Nickel Foam (NF) | pH | N/A (detects sweat pH) | N/A | 4-7 | Bifunctional for glucose sensing | acs.orgnih.govresearchgate.net |
Q & A
Q. What synthesis methods are commonly employed to prepare nickel phosphate catalysts, and how do they influence material properties?
this compound catalysts are typically synthesized via wet-chemical methods, such as co-precipitation or sol-gel techniques. For supported catalysts, impregnation of nickel precursors (e.g., nickel nitrate) onto substrates like alumina or silica is followed by calcination to form crystalline this compound phases . Solution-based methods often yield amorphous or hydrated phases (e.g., Ni₃(PO₄)₂·8H₂O), which require controlled pH and temperature to stabilize specific morphologies . Advanced methods like plasma-enhanced atomic layer deposition (PE-ALD) enable precise thickness control for electrochemical applications, using precursors such as nickelocene and trimethylphosphate .
Q. Key Parameters Affecting Synthesis
| Method | Precursors | Temperature Range | Key Outcome |
|---|---|---|---|
| Co-precipitation | Ni(NO₃)₂, NaH₂PO₄ | 60–90°C | Amorphous/crystalline phase control |
| PE-ALD | Nickelocene, TMP* plasma | 150–250°C | Uniform thin films for LIB electrodes |
| Impregnation | NiCl₂, SiO₂/Al₂O₃ | 400–600°C (calcination) | High-surface-area supported catalysts |
Q. How is this compound characterized to confirm structural and compositional integrity?
X-ray diffraction (XRD) identifies crystalline phases (e.g., Ni₃(PO₄)₂ vs. hydrated variants), while FTIR spectroscopy detects phosphate group vibrations (e.g., P–O stretching at 950–1100 cm⁻¹) . Elemental analysis via EDS or ICP-MS quantifies Ni/P ratios, critical for verifying stoichiometry. Adsorption studies often pair Brunauer-Emmett-Teller (BET) analysis with kinetic models (e.g., pseudo-second-order) to assess surface area and pore structure . For electrochemical applications, cyclic voltammetry (CV) and galvanostatic charge-discharge (GCD) tests evaluate capacitance and redox activity .
Q. What are the primary applications of this compound in fundamental research?
this compound is widely studied for:
- Catalysis : As a catalyst support or active phase in hydrogenation and oxidation reactions due to its redox-active Ni²⁺ sites .
- Electrochemistry : As an electrode material in supercapacitors and lithium-ion batteries, leveraging its layered structure for ion intercalation .
- Environmental remediation : For phosphate adsorption in wastewater treatment, with capacities up to 45 mg/g under optimized pH (6–8) .
Advanced Research Questions
Q. How do synthesis parameters influence the catalytic efficiency of this compound in redox reactions?
Catalytic performance depends on:
- Support material : Silica supports enhance dispersion, while alumina improves thermal stability .
- Calcination temperature : Higher temperatures (>500°C) promote crystallinity but reduce surface area.
- Ni/P ratio : Deviations from stoichiometry (e.g., Ni-rich phases) alter Lewis acidity, affecting reaction kinetics .
Q. Example Optimization Workflow
Screening : Vary Ni precursor concentration (0.1–1.0 M) and calcination temperature (300–700°C).
Characterization : Use XRD and BET to correlate crystallinity/surface area with activity.
Testing : Evaluate turnover frequency (TOF) in model reactions (e.g., cyclohexane oxidation) .
Q. What experimental designs resolve contradictions in adsorption capacity data for this compound composites?
Discrepancies in reported adsorption capacities (e.g., 30–60 mg/g) often stem from variations in:
Q. Statistical Approach
Q. How can atomic layer deposition (ALD) advance this compound applications in energy storage?
PE-ALD enables sub-nanometer control over this compound films, critical for Li-ion battery coatings. Key steps:
Precursor cycling : Alternating nickelocene and trimethylphosphate plasma pulses at 200°C .
Electrochemical testing : Compare capacity retention (e.g., 150 mAh/g after 100 cycles) with bulk materials .
Q. Challenges
- Precursor reactivity: Nickelocene requires precise plasma conditions to avoid carbon contamination.
- Thickness limitations: Films >50 nm exhibit cracking, necessitating multilayer designs .
Data Analysis and Reproducibility
Q. What methodologies ensure accurate quantification of phosphate in this compound composites?
Q. Example Calibration Data
| PO₄³⁻ Concentration (μM) | Absorbance |
|---|---|
| 0 | 0.000 |
| 10 | 0.152 ± 0.005 |
| 20 | 0.301 ± 0.007 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
